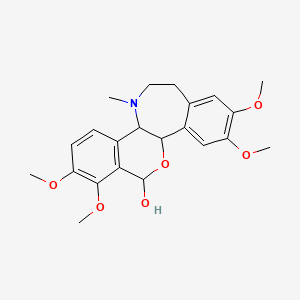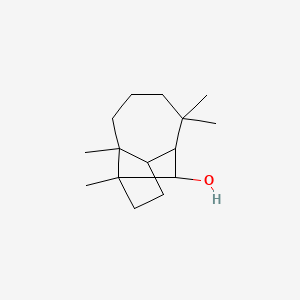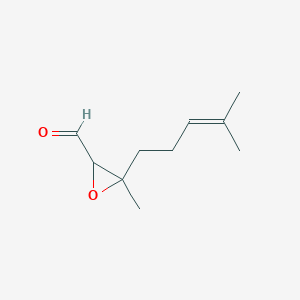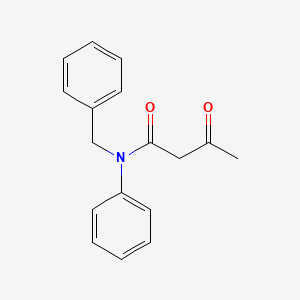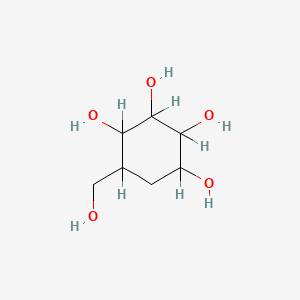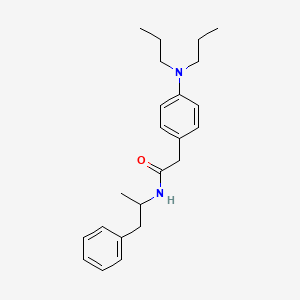
2-(p-(Dipropylamino)phenyl)-N-(alpha-methylphenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-(Dipropylamino)phenyl)-N-(alpha-methylphenethyl)acetamide, commonly known as propylhexedrine, is a synthetic compound that belongs to the class of psychoactive substances known as stimulants. It is chemically similar to amphetamines and is used for various scientific research purposes.
Wirkmechanismus
Propylhexedrine acts as a potent central nervous system stimulant by increasing the release and blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain. This results in increased alertness, wakefulness, and euphoria.
Biochemische Und Physiologische Effekte
Propylhexedrine has a number of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. It also causes dilation of the pupils, dry mouth, and decreased appetite. Chronic use of propylhexedrine can lead to tolerance, dependence, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
Propylhexedrine has several advantages for lab experiments, including its high potency, selectivity, and stability. However, its use is limited by its potential for abuse and dependence, as well as its toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on propylhexedrine, including its use as a treatment for attention deficit hyperactivity disorder (ADHD), depression, and other psychiatric disorders. It may also have potential for use as a cognitive enhancer or as a tool for studying the neurochemistry of addiction and dependence. However, further research is needed to fully understand the potential benefits and risks of propylhexedrine in these contexts.
Conclusion:
Propylhexedrine is a synthetic compound that has a number of potential applications in scientific research. Its high potency, selectivity, and stability make it a valuable tool for the detection and quantification of amphetamine-like compounds in biological samples. However, its use is limited by its potential for abuse and dependence, as well as its toxicity at high doses. Further research is needed to fully understand the potential benefits and risks of propylhexedrine in various contexts.
Synthesemethoden
The synthesis of propylhexedrine involves the reaction of alpha-methylbenzylamine with propionyl chloride to form N-propionyl-alpha-methylbenzylamine, which is then reacted with dipropylamine to form propylhexedrine. The purity of the final product is ensured by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Propylhexedrine is primarily used in scientific research as a reference standard for the detection and quantification of amphetamine-like compounds in biological samples. It is also used in the development of new analytical methods for the detection of these compounds in forensic and clinical toxicology.
Eigenschaften
IUPAC Name |
2-[4-(dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-4-15-25(16-5-2)22-13-11-21(12-14-22)18-23(26)24-19(3)17-20-9-7-6-8-10-20/h6-14,19H,4-5,15-18H2,1-3H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLKFJVOXMQQQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)CC(=O)NC(C)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965025 |
Source


|
| Record name | 2-[4-(Dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-(Dipropylamino)phenyl)-N-(alpha-methylphenethyl)acetamide | |
CAS RN |
50794-02-0 |
Source


|
| Record name | Iem 611 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050794020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(Dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

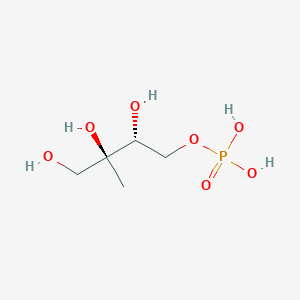

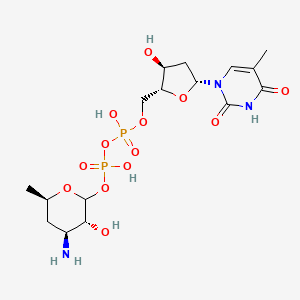
![2,6-Dimethyl-1-(3-[3-methyl-5-isoxazolyl]-propanyl)-4-[2-methyl-4-isoxazolyl]-phenol](/img/structure/B1213903.png)
